molecular formula C16H18BrNO B10882809 4-bromo-N-(4-ethoxybenzyl)-2-methylaniline

4-bromo-N-(4-ethoxybenzyl)-2-methylaniline

Cat. No.: B10882809
M. Wt: 320.22 g/mol
InChI Key: YOYZULFISURIII-UHFFFAOYSA-N
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Description

4-bromo-N-(4-ethoxybenzyl)-2-methylaniline is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a bromine atom, an ethoxybenzyl group, and a methyl group attached to the aniline core. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-ethoxybenzyl)-2-methylaniline typically involves a multi-step process:

    Bromination: The starting material, 2-methylaniline, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 4-position.

    Ethoxybenzylation: The brominated intermediate is then reacted with 4-ethoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-ethoxybenzyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: De-brominated aniline derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(4-ethoxybenzyl)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-(4-ethoxybenzyl)-2-methylaniline exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-methoxybenzyl)-2-methylaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    4-chloro-N-(4-ethoxybenzyl)-2-methylaniline: Similar structure but with a chlorine atom instead of a bromine atom.

    4-bromo-N-(4-ethoxybenzyl)-2-ethylaniline: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-bromo-N-(4-ethoxybenzyl)-2-methylaniline is unique due to the specific combination of substituents on the aniline core, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C16H18BrNO

Molecular Weight

320.22 g/mol

IUPAC Name

4-bromo-N-[(4-ethoxyphenyl)methyl]-2-methylaniline

InChI

InChI=1S/C16H18BrNO/c1-3-19-15-7-4-13(5-8-15)11-18-16-9-6-14(17)10-12(16)2/h4-10,18H,3,11H2,1-2H3

InChI Key

YOYZULFISURIII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)C

Origin of Product

United States

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